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Compound of Interest

Compound Name: 2-Ethyltetrahydro-4H-pyran-4-one

Cat. No.: B3131993 Get Quote

An In-depth Technical Guide to 2-Ethyltetrahydro-4H-pyran-4-one: Structure, Properties, and

Synthetic Significance

Abstract
2-Ethyltetrahydro-4H-pyran-4-one (CAS No. 36233-82-6) is a substituted heterocyclic ketone

belonging to the tetrahydropyran class of compounds. The tetrahydropyran-4-one core is

recognized as a privileged scaffold in medicinal chemistry, serving as a versatile building block

for a diverse array of biologically active molecules.[1] This guide provides a comprehensive

technical overview of the chemical structure, physicochemical properties, spectroscopic

characteristics, and synthetic utility of 2-Ethyltetrahydro-4H-pyran-4-one. We will delve into

its predicted and known properties, propose a logical synthetic route based on established

methodologies, and explore its potential applications in drug development and other scientific

fields, grounded in the broader context of its parent scaffold's significance.

Core Molecular Identity and Physicochemical
Properties
2-Ethyltetrahydro-4H-pyran-4-one is a derivative of tetrahydropyran, a six-membered

heterocyclic ring containing one oxygen atom. The presence of a ketone at the 4-position and

an ethyl group at the 2-position defines its specific structure and influences its chemical

behavior.
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Structural and Identification Data
The fundamental identifiers for this compound are crucial for regulatory, procurement, and

research documentation purposes.

Property Value Source(s)

IUPAC Name
2-ethyltetrahydro-4H-pyran-4-

one
[2]

CAS Number 36233-82-6 [2][3]

Molecular Formula C₇H₁₂O₂ [2][3]

Molecular Weight 128.17 g/mol [2][3]

InChI Key
XAFWJZRYRSYZKK-

UHFFFAOYSA-N
[2]

Canonical SMILES CCC1CC(=O)CCO1 N/A

Physical Form Liquid [2]

Purity (Typical) ≥95% [2][3]

Physicochemical Properties
While specific experimental data for 2-Ethyltetrahydro-4H-pyran-4-one is not extensively

published in peer-reviewed literature, the properties of the parent compound, Tetrahydro-4H-

pyran-4-one (THP-4-one), provide a reliable baseline for prediction. The addition of an ethyl

group is expected to increase the boiling point and slightly decrease the density and solubility

in water.
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Property
Value (for
Tetrahydro-4H-
pyran-4-one)

Predicted Impact of
2-Ethyl Group

Source(s)

Boiling Point 166 - 167 °C Increase [4][5]

Density 1.084 g/mL at 25 °C Slight Decrease [4][6]

Refractive Index n20/D 1.452 Slight Increase [4]

Solubility

Miscible in water;

soluble in organic

solvents

Decreased water

solubility
[6][7]

Molecular Structure and Spectroscopic
Characterization
The structural elucidation of organic molecules is paramount. While specific spectra for this

compound are not publicly available, a predictive analysis based on fundamental principles of

spectroscopy provides valuable insight for characterization.

2D and 3D Molecular Structure
The molecule consists of a saturated six-membered oxane ring with a carbonyl group at the C4

position and an ethyl substituent at the C2 position. The presence of a stereocenter at C2

means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D structure of 2-Ethyltetrahydro-4H-pyran-4-one.

Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the different proton environments.

Ethyl Group (CH₂CH₃): A triplet around 0.9-1.0 ppm (3H, for the CH₃) and a quartet around

1.4-1.6 ppm (2H, for the CH₂).
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Ring Protons: Complex multiplets between 2.0 and 4.5 ppm. The protons on C2, C3, C5,

and C6 would show complex splitting patterns due to diastereotopicity and coupling with

each other. The proton at C2 (adjacent to the ethyl group and oxygen) would likely appear

as a multiplet around 3.5-4.0 ppm. The protons on C6 (adjacent to oxygen) would be in a

similar region, while the protons on C3 and C5 (alpha to the carbonyl) would be shifted

downfield to ~2.2-2.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 distinct signals.

Carbonyl Carbon (C=O): A characteristic peak significantly downfield, expected around

205-210 ppm.

Ring Carbons (C-O): Carbons C2 and C6, being attached to the electronegative oxygen,

would appear in the range of 65-80 ppm.

Ring Carbons (alpha to C=O): Carbons C3 and C5 would be found around 40-50 ppm.

Ethyl Carbons: The CH₂ carbon would be around 25-30 ppm, and the CH₃ carbon would

be the most upfield, around 10-15 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups present.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1725

cm⁻¹, characteristic of a saturated ketone.[8]

C-O-C Stretch: A strong band corresponding to the ether linkage should appear in the

1050-1150 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹

(typically 2850-2960 cm⁻¹).

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a

molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would involve the loss of

the ethyl group (M-29), loss of CO (M-28), and other ring cleavage pathways characteristic of

cyclic ketones and ethers.
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Synthesis and Reactivity
While a specific patented synthesis for 2-Ethyltetrahydro-4H-pyran-4-one is not readily found,

a plausible and efficient route can be designed based on well-established reactions in organic

synthesis, such as the Prins cyclization.[9][10]

Proposed Synthetic Workflow: Acid-Catalyzed Prins
Cyclization
The Prins reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic

alcohol. This approach provides a direct and stereoselective route to substituted

tetrahydropyrans.[9]
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Caption: Proposed workflow for the synthesis of 2-Ethyltetrahydro-4H-pyran-4-one.

Detailed Experimental Protocol (Plausible)
Cyclization: To a stirred solution of pent-1-en-4-ol (1.0 eq) and propionaldehyde (1.2 eq) in a

suitable solvent (e.g., dichloromethane) at 0 °C, a catalytic amount of a strong acid (e.g.,
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perrhenic acid) is added dropwise.[9] The reaction is monitored by TLC until the starting

material is consumed. The reaction is then quenched with a saturated sodium bicarbonate

solution.

Work-up and Isolation of Intermediate: The organic layer is separated, and the aqueous layer

is extracted with dichloromethane. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude

2-ethyltetrahydro-2H-pyran-4-ol intermediate.

Oxidation: The crude alcohol intermediate is dissolved in dichloromethane. An oxidizing

agent such as Dess-Martin periodinane (1.5 eq) is added portion-wise at room temperature.

The reaction is stirred until TLC analysis indicates complete conversion of the alcohol to the

ketone.

Final Purification: The reaction mixture is quenched with a solution of sodium thiosulfate. The

resulting mixture is filtered, and the filtrate is washed successively with saturated sodium

bicarbonate and brine. The organic layer is dried, concentrated, and the resulting crude

product is purified by vacuum distillation or column chromatography to yield pure 2-
Ethyltetrahydro-4H-pyran-4-one.

Chemical Reactivity
The reactivity of 2-Ethyltetrahydro-4H-pyran-4-one is dominated by its ketone functional

group.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by

nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) to form the corresponding

tertiary alcohol.

Enolate Formation: The α-protons on C3 and C5 are acidic and can be removed by a strong

base to form an enolate. This enolate can then react with various electrophiles, allowing for

further functionalization of the ring.

Reductive Amination: The ketone can undergo reductive amination with an amine and a

reducing agent (e.g., sodium cyanoborohydride) to form substituted aminotetrahydropyrans,

which are common motifs in pharmaceuticals.
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Applications in Research and Drug Development
The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products and

approved pharmaceuticals. Its inclusion in a molecule often improves pharmacokinetic

properties, such as aqueous solubility and metabolic stability, compared to carbocyclic

analogues.[1]

The THP-4-one Scaffold in Medicinal Chemistry
Derivatives of the parent THP-4-one scaffold have demonstrated a wide spectrum of biological

activities, making them highly valuable in drug discovery programs.[11]

Anticancer Activity: Certain pyran derivatives have shown potent cytotoxic effects against

various cancer cell lines, often by inducing apoptosis or inhibiting key cell cycle enzymes like

Cyclin-Dependent Kinase 2 (CDK2).[1]

Antimicrobial and Antiviral Properties: The scaffold is a building block for compounds with

activity against bacterial, fungal, and viral targets.[6][11]

Anti-inflammatory and Analgesic Effects: A structurally related compound, ((2s,6s)-6-ethyl-

tetrahydro-2h-pyran-2-yl)methanol, has demonstrated significant anti-inflammatory and

analgesic properties in preclinical models.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/pdf/The_Diverse_Biological_Activities_of_Tetrahydro_4H_pyran_4_one_Derivatives_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9317316/
https://www.benchchem.com/pdf/The_Diverse_Biological_Activities_of_Tetrahydro_4H_pyran_4_one_Derivatives_A_Technical_Guide.pdf
https://www.medchemexpress.com/tetrahydro-4h-pyran-4-one.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9317316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3131993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tetrahydro-4H-pyran-4-one
Scaffold

Anticancer Agents
(e.g., CDK2 Inhibition)

Antimicrobial Agents
(Antibacterial/Antifungal)

Antiviral Compounds
(e.g., Anti-influenza)

CNS-Active Agents
(e.g., H3R Antagonists)

Flavor & Fragrance
Industry

Click to download full resolution via product page

Caption: Diverse applications of the Tetrahydro-4H-pyran-4-one scaffold.

Role as a Synthetic Intermediate
Beyond its direct biological relevance, 2-Ethyltetrahydro-4H-pyran-4-one serves as a key

intermediate. Its use in the flavor and fragrance industry for imparting sweet, fruity, and floral

notes is a notable application.[3] In pharmaceutical synthesis, it provides a chiral or achiral

building block that can be elaborated into more complex active pharmaceutical ingredients

(APIs).

Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and

ensuring laboratory safety.

Hazard Identification: The compound is associated with the following hazard statements:

H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation

of vapor and contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

substances such as strong oxidizing agents. Vendor recommendations for storage

temperature range from room temperature to 2-8°C.[2][3]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion
2-Ethyltetrahydro-4H-pyran-4-one is a valuable heterocyclic compound whose significance is

largely derived from the proven utility of the broader tetrahydropyran-4-one scaffold in

medicinal chemistry and organic synthesis. While detailed, peer-reviewed experimental data on

this specific derivative is sparse, its chemical properties and reactivity can be confidently

predicted based on established chemical principles. Its role as a synthetic building block for

creating novel therapeutics, agrochemicals, and fragrance components underscores its

importance. This guide has synthesized the available information and provided expert-driven

predictions to offer a comprehensive technical resource for researchers and drug development

professionals working with this versatile chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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